molecular formula C23H38O2 B1622400 4-Hexadecyloxybenzaldehyde CAS No. 59117-18-9

4-Hexadecyloxybenzaldehyde

Cat. No.: B1622400
CAS No.: 59117-18-9
M. Wt: 346.5 g/mol
InChI Key: VOJUFZIYRURGFZ-UHFFFAOYSA-N
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Description

4-Hexadecyloxybenzaldehyde is an organic compound with the molecular formula C23H38O2. It is characterized by a benzaldehyde core substituted with a hexadecyloxy group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexadecyloxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+Hexadecyl BromideK2CO3,DMFThis compound\text{4-Hydroxybenzaldehyde} + \text{Hexadecyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzaldehyde+Hexadecyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Hexadecyloxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 4-Hexadecyloxybenzoic acid.

    Reduction: 4-Hexadecyloxybenzyl alcohol.

    Substitution: 4-Nitro-4-hexadecyloxybenzaldehyde (in the case of nitration).

Scientific Research Applications

4-Hexadecyloxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexadecyloxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming Schiff bases with amino groups in proteins and enzymes. This interaction can lead to alterations in protein function and cellular processes. The hexadecyloxy group imparts hydrophobic properties, influencing the compound’s interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

  • 4-Decyloxybenzaldehyde
  • 4-Pentyloxybenzaldehyde
  • 4-Octadecyloxybenzaldehyde

Comparison: 4-Hexadecyloxybenzaldehyde is unique due to its specific alkyl chain length, which affects its physical and chemical properties. Compared to shorter alkyl chain analogs like 4-Decyloxybenzaldehyde, it exhibits higher hydrophobicity and different solubility characteristics. These properties make it suitable for applications requiring specific hydrophobic interactions and stability .

Properties

IUPAC Name

4-hexadecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(21-24)17-19-23/h16-19,21H,2-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJUFZIYRURGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392049
Record name 4-Hexadecyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59117-18-9
Record name 4-(Hexadecyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59117-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexadecyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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